molecular formula C15H12ClNO3 B15289285 Benzoylamino-(2-chloro-phenyl)-acetic acid CAS No. 60241-98-7

Benzoylamino-(2-chloro-phenyl)-acetic acid

Cat. No.: B15289285
CAS No.: 60241-98-7
M. Wt: 289.71 g/mol
InChI Key: QBKKAWIRBCQZCK-UHFFFAOYSA-N
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Description

N-Benzoyl-2-chlorophenylglycine is an organic compound with the molecular formula C15H12ClNO3 and a molecular weight of 289.71 g/mol It is a derivative of glycine, where the amino group is substituted with a benzoyl group and the phenyl ring is chlorinated at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Benzoyl-2-chlorophenylglycine typically involves the reaction of 2-chlorophenylglycine with benzoyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like dichloromethane or chloroform at room temperature. The product is then purified by recrystallization or column chromatography .

Industrial Production Methods

Industrial production of N-Benzoyl-2-chlorophenylglycine follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions

N-Benzoyl-2-chlorophenylglycine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-Benzoyl-2-chlorophenylglycine has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-Benzoyl-2-chlorophenylglycine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-Benzoyl-2-chlorophenylglycine is unique due to its specific substitution pattern and the presence of both benzoyl and chlorophenyl groups. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications .

Properties

CAS No.

60241-98-7

Molecular Formula

C15H12ClNO3

Molecular Weight

289.71 g/mol

IUPAC Name

2-benzamido-2-(2-chlorophenyl)acetic acid

InChI

InChI=1S/C15H12ClNO3/c16-12-9-5-4-8-11(12)13(15(19)20)17-14(18)10-6-2-1-3-7-10/h1-9,13H,(H,17,18)(H,19,20)

InChI Key

QBKKAWIRBCQZCK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC(C2=CC=CC=C2Cl)C(=O)O

Origin of Product

United States

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